molecular formula C6H12N4 B1655192 1-(2-Azidoethyl)pyrrolidine CAS No. 330646-98-5

1-(2-Azidoethyl)pyrrolidine

Cat. No.: B1655192
CAS No.: 330646-98-5
M. Wt: 140.19 g/mol
InChI Key: XDEOCNXROZOGPZ-UHFFFAOYSA-N
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Description

1-(2-Azidoethyl)pyrrolidine is a chemical compound with the molecular formula C₆H₁₂N₄ It features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and an azidoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Azidoethyl)pyrrolidine can be synthesized through a multi-step process. One common method involves the reaction of pyrrolidine with 2-bromoethyl azide under controlled conditions. The reaction typically requires a solvent such as dimethylformamide and a base like potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Azidoethyl)pyrrolidine undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

    Cycloaddition Reactions: The azido group can also undergo [3+2] cycloaddition reactions with alkynes to form triazoles.

    Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Potassium carbonate in dimethylformamide.

    Cycloaddition: Copper(I) catalysts in the presence of alkynes.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed:

    Triazoles: Formed from cycloaddition reactions.

    Amines: Formed from reduction reactions.

Scientific Research Applications

1-(2-Azidoethyl)pyrrolidine has several applications in scientific research:

    Medicinal Chemistry: It is used in the synthesis of biologically active compounds, particularly in the development of new drugs.

    Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.

    Biophysical Research: Stable free radicals derived from pyrrolidines are used in magnetic resonance spectroscopy and imaging.

    Biomedical Research: Pyrrolidine derivatives have been studied for their antibacterial and anticancer activities.

Mechanism of Action

The mechanism of action of 1-(2-Azidoethyl)pyrrolidine largely depends on its chemical reactivity. The azido group can undergo cycloaddition reactions, forming triazoles that can interact with biological targets. The pyrrolidine ring can also participate in various biochemical pathways, influencing the activity of enzymes and receptors.

Comparison with Similar Compounds

    Pyrrolidine: A simpler compound with a similar ring structure but without the azido group.

    1-(2-Bromoethyl)pyrrolidine: A precursor in the synthesis of 1-(2-Azidoethyl)pyrrolidine.

    Triazole Derivatives: Compounds formed from the cycloaddition reactions of this compound.

Uniqueness: this compound is unique due to the presence of both the pyrrolidine ring and the azido group, which confer distinct reactivity and potential for diverse applications in chemical synthesis and biomedical research.

Properties

IUPAC Name

1-(2-azidoethyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N4/c7-9-8-3-6-10-4-1-2-5-10/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDEOCNXROZOGPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50506729
Record name 1-(2-Azidoethyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50506729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

330646-98-5
Record name 1-(2-Azidoethyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50506729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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